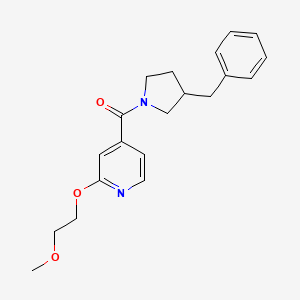

4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

- Formation of the pyrrolidine ring.

- Introduction of the benzyl group.

- Attachment of the pyridine moiety.

- Incorporation of the methoxyethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds similar to 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrrolidine have shown efficacy against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. Pyridine derivatives have been linked to the modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its utility in neurological applications.

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented, making them candidates for treating inflammatory diseases. The structural features of this compound may contribute to its ability to inhibit pro-inflammatory cytokines, thus providing relief in conditions like arthritis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below standard antibiotics. |

| Study B | Neuroprotection | Showed reduced neuroinflammation in animal models, suggesting potential for Alzheimer's treatment. |

| Study C | Anti-inflammatory | In vivo studies indicated significant reduction in paw edema in rats, highlighting its therapeutic promise in chronic inflammation. |

Mécanisme D'action

The mechanism of action of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can be compared with other pyrrolidine derivatives, such as:

- (3-Benzylpyrrolidin-1-yl)(2-(2-methoxyethoxy)pyridin-3-yl)methanone

- (3-Benzylpyrrolidin-1-yl)(2-(2-methoxyethoxy)pyridin-5-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

The compound 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a pyridine ring, which is known for its diverse pharmacological properties, and a pyrrolidine moiety that may contribute to its biological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Anticonvulsant Activity : Some derivatives within the pyridine class have shown efficacy in models of epilepsy.

- Neurotropic Effects : Compounds with similar structures have demonstrated neuroprotective properties.

- Antimicrobial Properties : Certain pyridine derivatives exhibit significant antimicrobial activity against various pathogens.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- GABAergic Modulation : Many pyridine derivatives influence GABA receptors, contributing to their anticonvulsant effects.

- Inhibition of Enzymatic Activity : Some compounds inhibit specific enzymes involved in neurotransmitter metabolism, enhancing synaptic transmission.

In Vitro Studies

A study evaluated the anticonvulsant activity of several pyridine-based compounds, including those structurally related to our compound of interest. The results indicated that certain derivatives showed significant antagonism to pentylenetetrazole (PTZ), a common model for assessing anticonvulsant activity. The most active compounds exhibited an efficacy range from 20% to 80% compared to standard treatments like ethosuximide .

In Vivo Studies

In vivo assessments demonstrated that these compounds exhibited low toxicity profiles with therapeutic indices greater than those of reference drugs. For instance, acute toxicity studies indicated safe dosage ranges exceeding 650 mg/kg without significant adverse effects .

Case Studies

Propriétés

IUPAC Name |

(3-benzylpyrrolidin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-11-12-25-19-14-18(7-9-21-19)20(23)22-10-8-17(15-22)13-16-5-3-2-4-6-16/h2-7,9,14,17H,8,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELUNEZVJVEKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N2CCC(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.